molecular formula C15H15NO3 B2574444 methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 590395-51-0

methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B2574444
CAS No.: 590395-51-0
M. Wt: 257.289
InChI Key: LNXNZQRRMQVGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol. This compound is registered under the Chemical Abstracts Service (CAS) number 590395-51-0. Alternative registry numbers have also been reported, such as 921760-53-4, although the former appears more commonly in scientific literature.

The compound consists of several key structural components: a pyrrole ring substituted with two methyl groups at positions 2 and 5, a formyl (aldehyde) group at position 3 of the pyrrole ring, and a methylbenzoate moiety connected to the nitrogen atom of the pyrrole. The systematic naming follows the International Union of Pure and Applied Chemistry (IUPAC) conventions, where the parent structure is designated as a benzoate modified with the pyrrolyl group.

The chemical structure can be represented using various notational systems. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:

COC(=O)c1ccccc1n1c(C)cc(c1C)C=O

The International Chemical Identifier (InChI) representation provides a standardized method for representing the chemical structure:

InChI=1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3

The corresponding InChIKey, a condensed digital representation of the compound, is LNXNZQRRMQVGGF-UHFFFAOYSA-N.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Physical State Solid
CAS Number 590395-51-0
SMILES COC(=O)c1ccccc1n1c(C)cc(c1C)C=O
InChI InChI=1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3
InChIKey LNXNZQRRMQVGGF-UHFFFAOYSA-N
MDL Number MFCD02629489

Properties

IUPAC Name

methyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNZQRRMQVGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form the pyrrole ring. The formyl group is then introduced at the 3-position on the pyrrole ring through a formylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Conversion to methyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Reduction: Formation of methyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has the following chemical characteristics:

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 257.28 g/mol
  • CAS Number : 590395-51-0

The compound features a pyrrole ring substituted with a formyl group and a benzoate moiety, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . this compound is hypothesized to possess similar activity due to its structural features.

Anti-Cancer Potential

The compound's ability to interact with biological systems suggests potential anti-cancer applications. Studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells . The mechanism of action may involve the induction of apoptosis or interference with cell cycle progression.

Anti-inflammatory Properties

Research into related pyrrole derivatives has shown promising anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . this compound may share these properties, warranting further investigation.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its reactivity can be harnessed in the formation of novel polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength .

Dyes and Pigments

Due to its chromophoric nature, this compound can be explored for applications in dye chemistry. Its potential as a dye precursor could lead to the development of new colorants for textiles and plastics .

Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyrrole compounds demonstrated that modifications to the methyl benzoate structure could enhance biological activity. The synthesis involved multiple steps including condensation reactions that yielded high-purity products suitable for biological testing .

Biological Testing Protocols

In a comprehensive evaluation of related compounds, researchers employed assays such as MTT and disc diffusion methods to assess antimicrobial activity. These methodologies are critical in determining the efficacy of this compound against pathogenic microorganisms .

Mechanism of Action

The mechanism of action of methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications/Reactivity
Target Compound Pyrrole + benzoate 3-formyl, 2,5-dimethyl Potential coordination chemistry
C1–C7 () Quinoline + benzoate Halogenated phenyl, piperazine Unspecified (structural studies)
Bensulfuron-methyl () Benzoate + sulfonylurea Pyrimidine, sulfonamide Herbicide
Methyl benzoate () Simple benzoate None Cosmetics, flavoring

Biological Activity

Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound with significant biological activity, primarily due to its structural characteristics derived from the pyrrole ring. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C15H15NO3
  • Molar Mass : 257.28 g/mol
  • CAS Number : 590395-51-0

This compound features a pyrrole ring substituted with a formyl group and methyl groups, as well as a benzoate ester group. These structural elements contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential against several bacterial strains. In vitro studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary findings indicate that derivatives of pyrrole compounds can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Antifungal Activity : Similar to its antibacterial properties, this compound may also demonstrate efficacy against fungal pathogens.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, which may affect enzyme activity.
  • π-π Stacking Interactions : The aromatic nature of the pyrrole ring allows for π-π stacking interactions with aromatic residues in proteins, influencing receptor and enzyme activities .

Antimicrobial Studies

A study evaluating the antimicrobial properties of similar pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . this compound is hypothesized to have comparable or superior antimicrobial effects due to its unique structure.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested alongside known antibiotics. The results indicated that this compound could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics. This suggests a promising role in developing new antimicrobial agents .

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDStaphylococcus aureus
Control Antibiotic2Staphylococcus aureus

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of pyrrole derivatives revealed that compounds structurally related to this compound exhibited significant cell death in cancer lines at low concentrations (IC50 < 20 μM). This reinforces the need for further research into its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate?

The synthesis typically involves multi-step reactions, starting with esterification and formylation of pyrrole derivatives. A general approach includes:

  • Condensation reactions : Reacting methyl 2-aminobenzoate with diketones or aldehydes under acidic conditions to form the pyrrole ring.
  • Formylation : Introducing the aldehyde group via Vilsmeier-Haack or Duff reactions .
  • Purification : Recrystallization using ethanol or ethyl acetate, as demonstrated in analogous benzoxazole and quinoline ester syntheses .

Q. Example Protocol :

Reflux methyl 3-amino-4-hydroxybenzoate with excess aryl aldehyde in acetic acid for 15 hours.

Cool and precipitate the product using ice-cold ethanol.

Characterize via 1H^1H-NMR and HRMS to confirm purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ester functionality.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELXL for refinement and ORTEP-III for visualization .

Data Interpretation Tip : Cross-validate NMR shifts with computational predictions (e.g., DFT) to resolve overlapping signals.

Q. What is the role of X-ray crystallography in confirming the compound’s structure?

X-ray crystallography provides unambiguous confirmation of molecular geometry.

  • SHELX Suite : Use SHELXL for small-molecule refinement, especially for high-resolution data. Adjust parameters for twinned crystals or disordered atoms .
  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters .

Q. Example Workflow :

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure via direct methods (SHELXS).

Refine using SHELXL with anisotropic displacement parameters .

Advanced Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

Key factors include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate pyrrole ring formation.
  • Solvent Optimization : Replace acetic acid with ionic liquids to enhance reaction efficiency .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Case Study :
In analogous quinoline ester syntheses, replacing traditional reflux with microwave irradiation (100°C, 30 min) increased yields from 60% to 85% .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Refinement Checks : Verify hydrogen bonding and torsion angles in SHELXL to ensure crystallographic accuracy .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility causing spectral discrepancies.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Example : A mismatch in 1H^1H-NMR aromatic signals vs. X-ray data may indicate polymorphism. Perform DSC/TGA to identify polymorphic forms .

Q. What strategies are effective for computational modeling of the compound’s reactivity?

  • Docking Studies : Use AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes with aldehyde-binding pockets).
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electrophilic substitution sites on the pyrrole ring .
  • MD Simulations : Assess stability in aqueous environments using GROMACS with CHARMM36 force fields.

Application Note : Derivatives of methyl benzoate have shown inhibitory activity against kinases, suggesting potential for structure-activity relationship (SAR) studies .

Q. How can researchers address challenges in polymorph identification during crystallization?

  • Screening Conditions : Test solvents (e.g., DMSO, chloroform) and cooling rates to isolate polymorphs.
  • PXRD and DSC : Correlate diffraction patterns with thermal behavior to distinguish forms.
  • Hirshfeld Surface Analysis : Use CrystalExplorer to analyze intermolecular interactions driving polymorphism .

Example : Slow evaporation from DMSO yielded a monoclinic polymorph, while rapid cooling from ethanol produced a triclinic form in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.